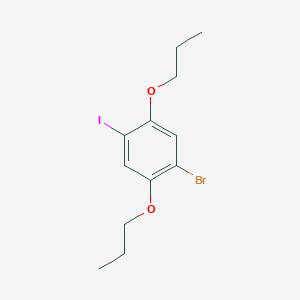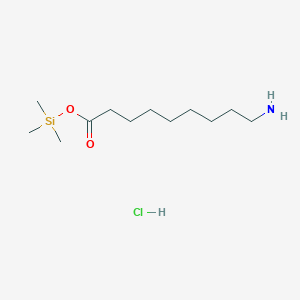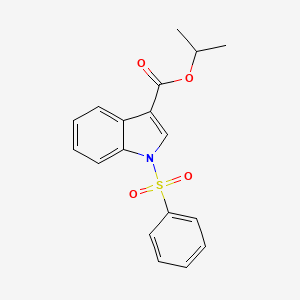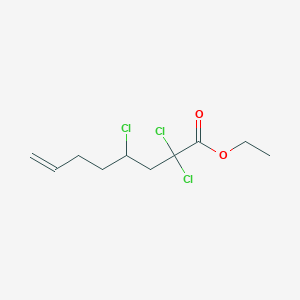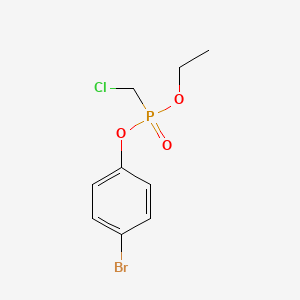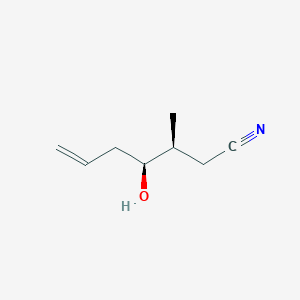
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- is an organic compound with the molecular formula C7H11NO It is a nitrile derivative with a hydroxyl group and a double bond, making it a versatile compound in organic synthesis and various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- can be achieved through several synthetic routes. One common method involves the reaction of 6-heptenal with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of an acid catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- may involve large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The double bond allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic addition reactions often involve reagents like halogens (Br2, Cl2) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of 6-oxoheptanenitrile.
Reduction: Formation of 6-aminoheptanol.
Substitution: Formation of halogenated derivatives such as 6-bromoheptenenitrile.
Applications De Recherche Scientifique
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Heptenenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-methylbutanenitrile: Similar structure but with a shorter carbon chain.
6-Cyano-1-hexene: Another name for 6-Heptenenitrile, highlighting its structural features.
Uniqueness
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct reactivity and versatility in various applications. Its stereochemistry (3S,4S) also plays a crucial role in its interactions and properties.
Propriétés
Numéro CAS |
501015-41-4 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(3S,4S)-4-hydroxy-3-methylhept-6-enenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-8(10)7(2)5-6-9/h3,7-8,10H,1,4-5H2,2H3/t7-,8-/m0/s1 |
Clé InChI |
GRGCRKJWDWHEGN-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@H](CC#N)[C@H](CC=C)O |
SMILES canonique |
CC(CC#N)C(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)
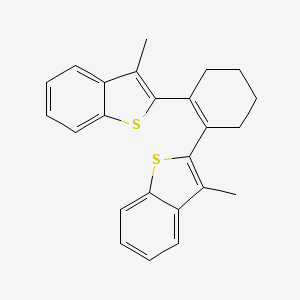
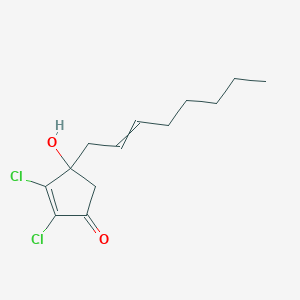
![Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester](/img/structure/B14236244.png)
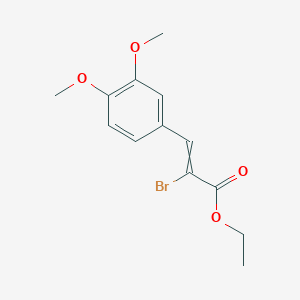
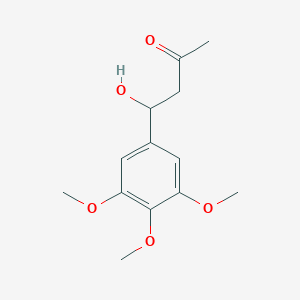
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)
